molecular formula C9H19ClFNO B1441780 3-[2-(2-Fluoroethoxy)ethyl]piperidine hydrochloride CAS No. 1220016-39-6

3-[2-(2-Fluoroethoxy)ethyl]piperidine hydrochloride

Cat. No.: B1441780
CAS No.: 1220016-39-6
M. Wt: 211.7 g/mol
InChI Key: HTSSSARHSSFXAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[2-(2-Fluoroethoxy)ethyl]piperidine hydrochloride is a chemical compound with the molecular formula C₉H₁₉ClFNO and a molecular weight of 211.7 g/mol.

Preparation Methods

The synthesis of 3-[2-(2-Fluoroethoxy)ethyl]piperidine hydrochloride typically involves the reaction of piperidine derivatives with 2-fluoroethanol under specific reaction conditions. The process may include steps such as:

    Alkylation: The piperidine ring is alkylated with 2-fluoroethanol in the presence of a base.

    Hydrochloride Formation: The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial production methods may involve optimizing these steps to achieve higher yields and purity, often using advanced techniques such as continuous flow reactors and automated synthesis systems .

Chemical Reactions Analysis

3-[2-(2-Fluoroethoxy)ethyl]piperidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the fluoroethoxy group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure settings to optimize the reaction . Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-[2-(2-Fluoroethoxy)ethyl]piperidine hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including interactions with specific enzymes and receptors.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[2-(2-Fluoroethoxy)ethyl]piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoroethoxy group may enhance its binding affinity and selectivity towards these targets, leading to specific biological effects . The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

3-[2-(2-Fluoroethoxy)ethyl]piperidine hydrochloride can be compared with other similar compounds, such as:

  • 3-[2-(2-Chloroethoxy)ethyl]piperidine hydrochloride
  • 3-[2-(2-Bromoethoxy)ethyl]piperidine hydrochloride
  • 3-[2-(2-Iodoethoxy)ethyl]piperidine hydrochloride

These compounds share a similar piperidine core structure but differ in the halogen substituent on the ethoxy group.

Biological Activity

3-[2-(2-Fluoroethoxy)ethyl]piperidine hydrochloride is a synthetic compound that belongs to the piperidine class. This compound is of particular interest due to its potential biological activities, which may include effects on various receptors and enzymes. Understanding its biological activity is crucial for its application in medicinal chemistry and pharmacology.

  • Chemical Formula : C₁₃H₁₉ClFNO
  • CAS Number : 1220016-39-6
  • Molecular Weight : 253.75 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Receptor Interaction : This compound may act as an agonist or antagonist at various receptors, influencing neurotransmission and other physiological processes.
  • Enzyme Modulation : It has been shown to affect the activity of certain enzymes, potentially altering metabolic pathways.

Biological Activity Spectrum

Recent studies have utilized in silico methods to predict the biological activity spectrum of piperidine derivatives, including this compound. The findings indicate a broad range of potential activities:

Biological Activity Potential Targets
AntimicrobialBacterial and fungal cell membranes
AnticancerEnzymes involved in cell proliferation
AnalgesicPain receptors (e.g., opioid receptors)
NeuroprotectiveNeurotransmitter receptors (e.g., serotonin)

Case Studies and Research Findings

  • Antimicrobial Activity : A study demonstrated that piperidine derivatives exhibit significant antimicrobial properties against various pathogens. The introduction of fluorine in this compound enhances its lipophilicity, improving membrane penetration and efficacy against bacteria .
  • Analgesic Effects : Preliminary research indicates that compounds similar to this compound may interact with opioid receptors, suggesting potential use as analgesics .
  • Neuroprotective Properties : In vitro studies have shown that this compound can modulate neurotransmitter levels, which may have implications for treating neurodegenerative diseases .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other piperidine derivatives:

Compound Biological Activity
1-Methyl-4-phenylpiperidineStrong analgesic effects
4-(2-Fluorophenyl)piperidineAntidepressant properties
N-Boc-4-piperidoneAnticancer activity

These comparisons highlight the unique potential of this compound in various therapeutic areas.

Properties

IUPAC Name

3-[2-(2-fluoroethoxy)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18FNO.ClH/c10-4-7-12-6-3-9-2-1-5-11-8-9;/h9,11H,1-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTSSSARHSSFXAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CCOCCF.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[2-(2-Fluoroethoxy)ethyl]piperidine hydrochloride
Reactant of Route 2
3-[2-(2-Fluoroethoxy)ethyl]piperidine hydrochloride
Reactant of Route 3
3-[2-(2-Fluoroethoxy)ethyl]piperidine hydrochloride
Reactant of Route 4
Reactant of Route 4
3-[2-(2-Fluoroethoxy)ethyl]piperidine hydrochloride
Reactant of Route 5
3-[2-(2-Fluoroethoxy)ethyl]piperidine hydrochloride
Reactant of Route 6
Reactant of Route 6
3-[2-(2-Fluoroethoxy)ethyl]piperidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.